N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the piperidine and furan groups. The final step usually involves the formation of the isoxazole ring and the carboxamide group. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, piperidine, furan, and isoxazole rings. Examples include:
- “N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide”
- “N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide”
Uniqueness
The uniqueness of “N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-19(15-10-17(27-23-15)16-2-1-9-26-16)20-13-5-7-24(8-6-13)18-11-14(21-22-18)12-3-4-12/h1-2,9-13H,3-8H2,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJZZXNUMVHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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